

# Application Note: High-Resolution NMR Strategies for the Structural Elucidation of Rothindin

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## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Rothindin  |
| CAS No.:       | 63347-43-3 |
| Cat. No.:      | B1679577   |

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## Executive Summary

This application note details the protocol for the complete structural elucidation of **Rothindin** (Pseudobaptigenin-7-O-

-D-glucopyranoside), a bioactive isoflavone glycoside isolated from *Rothia indica* and related Fabaceae species.<sup>[1]</sup>

While mass spectrometry provides molecular weight confirmation (

444.4), it fails to distinguish regioisomers or stereochemical configurations. This guide outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow, emphasizing the differentiation of the isoflavone skeleton from isomeric flavones and the precise assignment of the methylenedioxy and glycosidic moieties.

## Chemical Identity & Structural Challenge

- Compound Name: **Rothindin**
- IUPAC Name: 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one<sup>[1][2][3]</sup>
- Chemical Formula: C

H

O

[1][2][4][5]

- Class: Isoflavone Glycoside[1]

The Elucidation Challenge: The primary challenge in characterizing **Rothindin** is distinguishing the isoflavone core (3-phenylchromen-4-one) from the flavone core (2-phenylchromen-4-one) and confirming the location of the methylenedioxy bridge on the B-ring versus the A-ring.[1]

## Sample Preparation Protocol

To ensure high-resolution spectra with resolved exchangeable protons (sugar hydroxyls), DMSO-d

is the preferred solvent over Methanol-d

(MeOD).[1]

## Materials

- Solvent: Dimethyl sulfoxide-d

(DMSO-d

, 99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

- Tube: 3 mm or 5 mm high-precision NMR tubes (Wilmad 535-PP or equivalent).
- Sample Mass:
  - Minimum: 2.0 mg (with cryoprobe).
  - Optimal: 5.0 - 10.0 mg (standard probe).[1]

## Procedure

- Desiccation: Dry the isolated **Rothindin** sample under high vacuum for 4 hours to remove residual extraction solvents (EtOAc/MeOH), which can obscure sugar signals.

- Dissolution: Add 600

L of DMSO-d

to the vial. Vortex gently until fully dissolved.

- Filtration: If particulate matter remains, filter through a small plug of glass wool directly into the NMR tube. Do not use paper filters, which may leach cellulose fibers.
- Degassing: Sonicate the tube for 1 minute to remove dissolved oxygen (paramagnetic), which can broaden linewidths.

## Data Acquisition & Pulse Sequences[1][6]

Acquire the following experiments in sequence. The logic relies on establishing the skeleton (1D), assigning protons (HSQC), and verifying connectivity (HMBC).

| Experiment | Pulse Sequence    | Parameters (600 MHz base)         | Purpose   |
|------------|-------------------|-----------------------------------|---|
| 1D<br>H    | zg30              | SW: 14 ppm, TD: 64k,<br>NS: 16    | Quantitative proton count & integration.                        |
| 1D<br>C    | zgpg30            | SW: 240 ppm, TD:<br>64k, NS: 1024 | Carbon count. Look for C=O (~175 ppm).                          |
| COSY       | cosygpppqf        | 2048 x 256 matrix                 | Tracing the sugar spin system (H1" to H6").                     |
| HSQC       | hsqcedetgpsisp2.3 | Multiplicity-edited               | Assigns protons to carbons; distinguishes CH/CH from CH<br>.[1] |
| HMBC       | hmbcgp1pndqf      | Long-range coupling (8 Hz)        | Critical: Links Sugar H-1" to Aglycone C-7.<br>[1]              |

## Structural Elucidation Logic

### Phase 1: The Isoflavone Diagnostic (The "H-2" Singlet)

Unlike flavones, which possess an olefinic H-3 proton, isoflavones possess a distinct proton at position 2 (H-2).<sup>[1]</sup>

- Observation: Look for a sharp singlet in the highly deshielded region (8.30 – 8.50 ppm).
- Validation: This proton will show HMBC correlations to the carbonyl carbon (C-4, ~175 ppm) and the C-9 bridgehead (~157 ppm).<sup>[1]</sup>

### Phase 2: The Methylenedioxy Bridge

**Rothindin** is distinguished by a methylenedioxy group (-O-CH

-O-).<sup>[1]</sup>

- Observation: A sharp singlet integrating to 2H at ~6.05 ppm.
- Carbon Shift: The corresponding carbon appears at ~101-102 ppm in HSQC.<sup>[1]</sup>
- Placement: HMBC correlations from these protons to C-3' and C-4' (aromatic carbons) confirm the ring placement.<sup>[1]</sup>

### Phase 3: Glycosidic Linkage & Sugar Configuration

- Anomeric Proton (H-1''): Look for a doublet at ~5.10 ppm.<sup>[1]</sup>
- Coupling Constant ( ): A coupling constant of

Hz confirms the

-configuration (diaxial relationship between H-1" and H-2").<sup>[1]</sup> An

-linkage would show

Hz.<sup>[1]</sup>

- Connectivity: An HMBC cross-peak between H-1" (sugar) and C-7 (aglycone, ~161 ppm) proves the 7-O-glycosylation.<sup>[1]</sup>

## Expected Chemical Shift Data (DMSO-d )

The following table summarizes the expected chemical shifts for **Rothindin** based on the Pseudobaptigenin core.

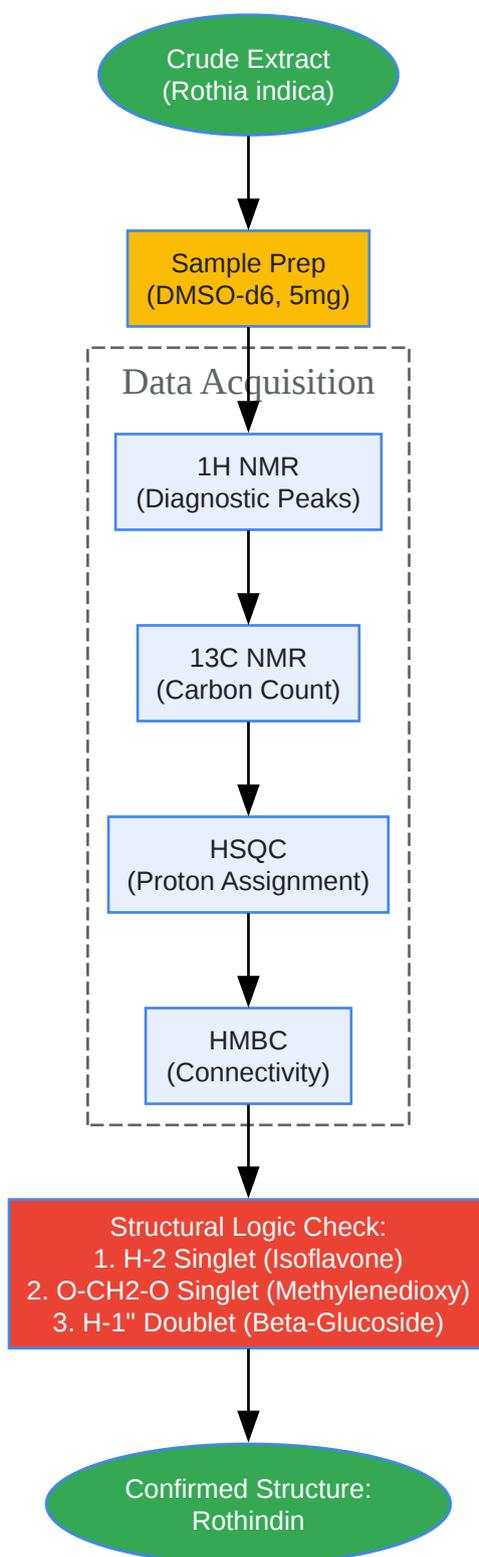
| Position      | (ppm) | Multiplicity (in Hz) | (ppm) | HMBC Correlations (H C) |
|---------------|-------|----------------------|-------|-------------------------|
| 2             | 8.42  | s                    | 153.8 | C-3, C-4, C-9, C-1'     |
| 3             | -     | -                    | 123.5 | -                       |
| 4             | -     | -                    | 174.9 | -                       |
| 5             | 8.05  | d (8.[1]8)           | 127.1 | C-4, C-7, C-9           |
| 6             | 7.15  | dd (8.8, 2.[1]2)     | 115.6 | C-5, C-7, C-8, C-10     |
| 7             | -     | -                    | 161.8 | -                       |
| 8             | 7.24  | d (2.[1]2)           | 103.5 | C-6, C-7, C-9, C-10     |
| -OCH<br>O-    | 6.06  | s                    | 101.4 | C-3', C-4'              |
| 1" (Anomeric) | 5.12  | d (7.[1]5)           | 100.2 | C-7 (Linkage)           |

Note: Shifts are approximate (0.2 ppm) and temperature-dependent.

## Visualization of Workflows

### Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical progression from sample preparation to final structure confirmation.

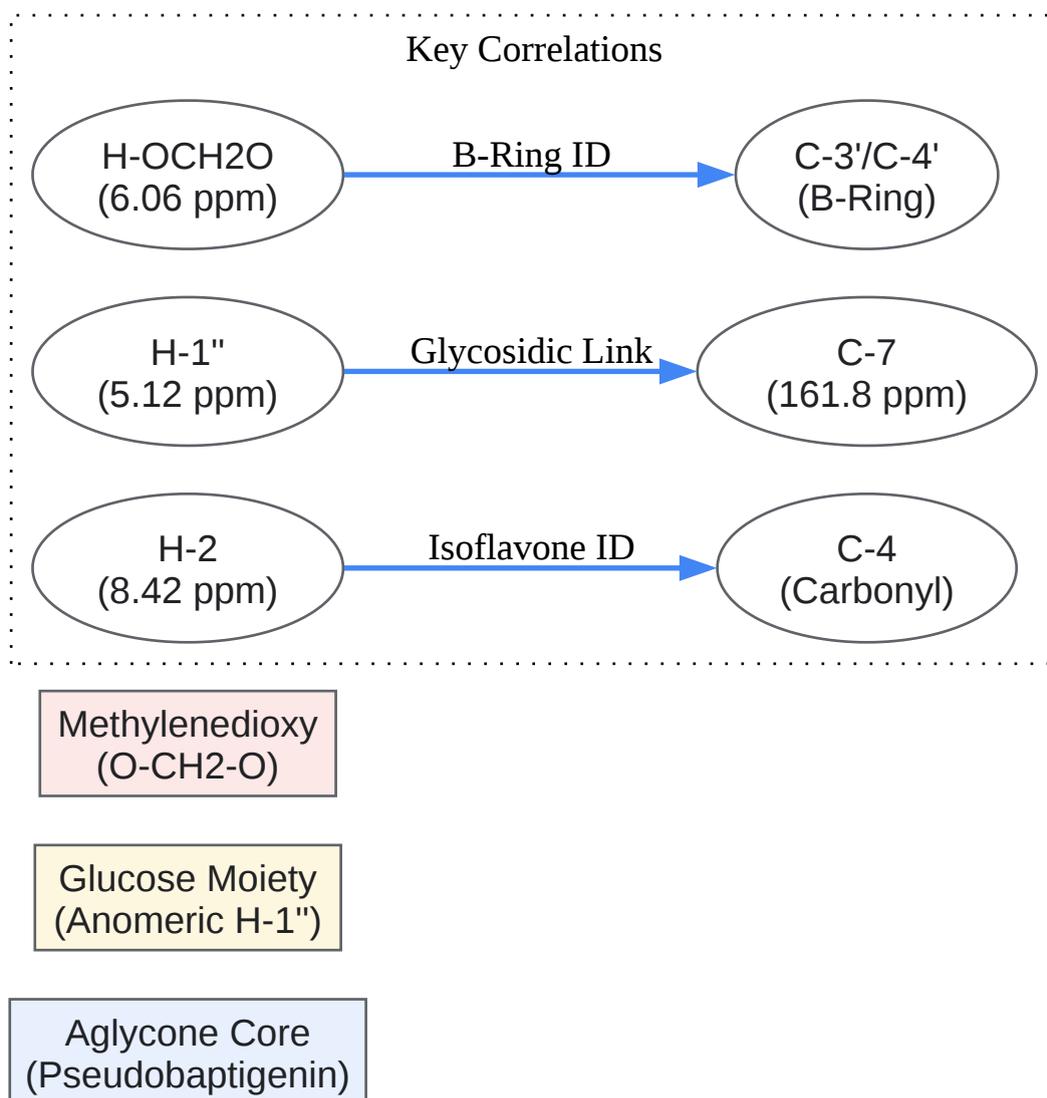


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Caption: Step-by-step NMR workflow for the isolation and identification of **Rothindin**.

## Diagram 2: HMBC Correlation Logic

This diagram visualizes the critical Long-Range Heteronuclear correlations required to "stitch" the molecule together.[1]



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Caption: Key HMBC correlations connecting the isoflavone core, the sugar moiety, and the methylenedioxy bridge.

## References

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## Sources

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- 2. Rothindin | C<sub>22</sub>H<sub>20</sub>O<sub>10</sub> | CID 3085261 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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